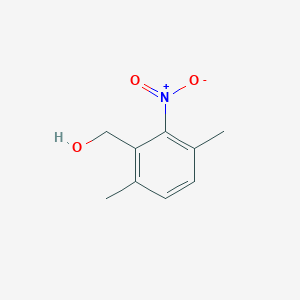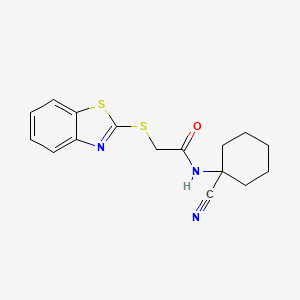
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanocyclohexyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanocyclohexyl)acetamide is an organic compound that features a benzothiazole ring, a sulfanyl group, a cyanocyclohexyl group, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanocyclohexyl)acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzothiazole with a suitable thiol reagent under basic conditions.
Formation of the Cyanocyclohexyl Group: The cyanocyclohexyl group can be synthesized by the reaction of cyclohexylamine with cyanogen bromide.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compounds with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a suitable catalyst.
Substitution: Common nucleophiles include amines and alcohols, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted acetamides.
科学研究应用
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanocyclohexyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Potential use in the development of novel materials with unique electronic or optical properties.
Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.
Industry: Potential use in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanocyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring and sulfanyl group may play a crucial role in binding to these targets, while the cyanocyclohexyl and acetamide moieties may influence the compound’s overall stability and solubility.
相似化合物的比较
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)acetamide: Lacks the cyanocyclohexyl group.
N-(1-cyanocyclohexyl)acetamide: Lacks the benzothiazole and sulfanyl groups.
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanocyclohexyl)acetamide is unique due to the presence of both the benzothiazole ring and the cyanocyclohexyl group, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
850031-62-8 |
|---|---|
分子式 |
C16H17N3OS2 |
分子量 |
331.5 g/mol |
IUPAC 名称 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanocyclohexyl)acetamide |
InChI |
InChI=1S/C16H17N3OS2/c17-11-16(8-4-1-5-9-16)19-14(20)10-21-15-18-12-6-2-3-7-13(12)22-15/h2-3,6-7H,1,4-5,8-10H2,(H,19,20) |
InChI 键 |
LFFNNHRSPMGYAS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=NC3=CC=CC=C3S2 |
溶解度 |
46.4 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


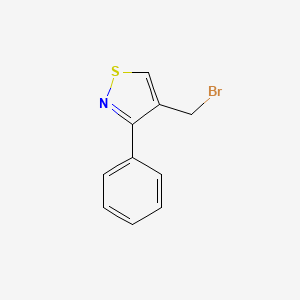
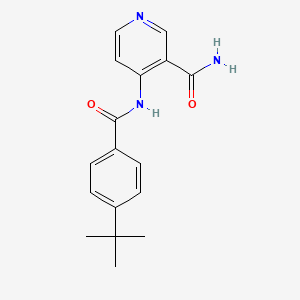

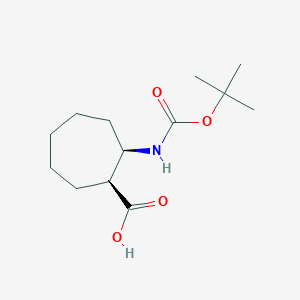
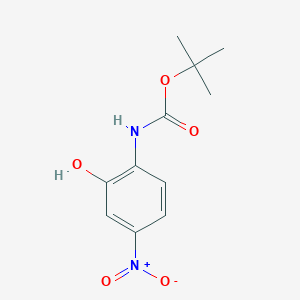
![[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B13551053.png)
![(7Z)-7-[(dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13551055.png)
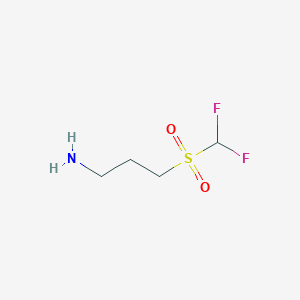
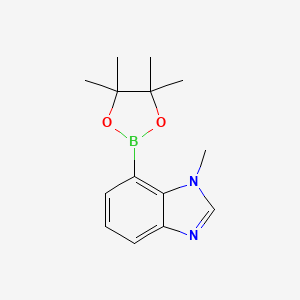
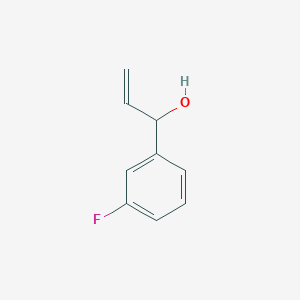
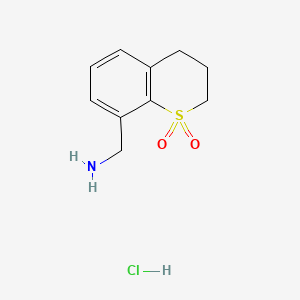
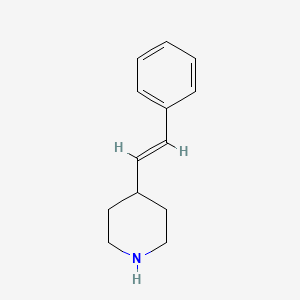
![2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B13551108.png)
